N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine

Description

Properties

IUPAC Name |

1-N,4-N-bis(4-methylphenyl)-1-N,4-N-diphenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N2/c1-25-13-17-29(18-14-25)33(27-9-5-3-6-10-27)31-21-23-32(24-22-31)34(28-11-7-4-8-12-28)30-19-15-26(2)16-20-30/h3-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNVFRPAQRVHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584781 | |

| Record name | N~1~,N~4~-Bis(4-methylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138171-14-9 | |

| Record name | N~1~,N~4~-Bis(4-methylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

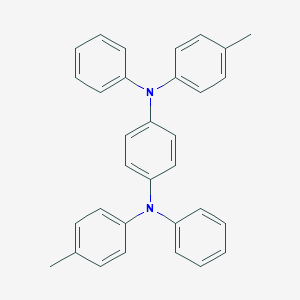

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine chemical structure

An In-Depth Technical Guide to N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine: A Core Component in Organic Electronics

Abstract

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine (NTD) is a tetra-aryl-p-phenylenediamine derivative that has garnered significant interest within the field of organic electronics. Characterized by its robust thermal stability and excellent hole-transporting properties, NTD serves as a critical component in the Hole Transport Layer (HTL) of advanced optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. This guide provides a comprehensive technical overview of NTD, detailing its molecular structure, physicochemical properties, and state-of-the-art synthesis protocols. We delve into the mechanistic rationale behind synthetic choices, particularly comparing the Ullmann condensation and the more contemporary Buchwald-Hartwig amination. Furthermore, we explore the material's application in device fabrication, its structure-property relationships, and draw parallels to concepts relevant to drug development professionals, such as the significance of redox-active moieties and the universal demand for high-purity synthesis.

Molecular Profile and Physicochemical Properties

Chemical Structure and Nomenclature

NTD is a symmetrical molecule featuring a central p-phenylenediamine core with four distinct aryl substituents attached to the nitrogen atoms: two phenyl groups and two para-tolyl (p-tolyl) groups. This specific substitution pattern is crucial for its electronic properties and morphological stability in thin films.

-

IUPAC Name: N1,N4-diphenyl-N1,N4-di(p-tolyl)benzene-1,4-diamine

-

Common Acronym: NTD

-

Molecular Formula: C₃₂H₂₈N₂

-

Calculated Molecular Weight: 440.58 g/mol

Caption: Chemical structure of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine (NTD).

Core Physicochemical Properties

The operational efficacy of NTD in electronic devices is dictated by its physical and chemical properties. Its bulky, non-planar structure inhibits crystallization (s-s stacking), promoting the formation of stable amorphous films essential for device longevity.

| Property | Value / Observation | Significance in Application |

| Thermal Stability | Phase transition at 190 °C[1] | High thermal stability prevents film degradation and maintains morphological integrity during device operation, leading to longer lifetimes. |

| Optical Transmittance | >87% in the visible spectrum (for a 75 nm film)[2] | High transparency is critical for an HTL, ensuring that light generated in or passing through the device is not absorbed, maximizing efficiency. |

| Optical Band Gap | ~2.51 - 2.74 eV (film thickness dependent)[1] | Determines the energy required to excite an electron. A wide band gap ensures the material is transparent to visible light. |

| Crystallinity | Primarily amorphous with some nanocrystalline domains[1] | Amorphous nature ensures uniform, smooth films, which are crucial for preventing electrical shorts and ensuring consistent charge transport across the device. |

| Fluorescence | Exhibits a Stokes shift of 3546 cm⁻¹ (excitation at 365 nm)[2] | Understanding the photoluminescent properties is important for managing energy transfer and preventing unwanted emission from the transport layer. |

| HOMO/LUMO Levels | Not reported; typical for similar materials (e.g., TPD): HOMO ~5.5 eV, LUMO ~2.3 eV[3] | The HOMO level must align well with the anode's work function for efficient hole injection, a primary determinant of device performance. |

Synthesis and Purification

The construction of the four C-N bonds in NTD is a non-trivial synthetic challenge. The two most prominent and industrially relevant methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Synthetic Strategies: A Comparative Overview

-

Ullmann Condensation: This classic reaction involves the copper-promoted coupling of an aryl halide with an amine.[4] While often cost-effective, it typically requires harsh conditions, such as high temperatures (>200 °C) and polar aprotic solvents, and can have limited substrate scope.[4]

-

Buchwald-Hartwig Amination: This is a more modern, palladium-catalyzed cross-coupling reaction.[5] It has revolutionized C-N bond formation due to its milder reaction conditions, broader functional group tolerance, and higher yields for complex substrates.[5] The choice of a bulky, electron-rich phosphine ligand is critical to the success of the reaction, as it facilitates the key reductive elimination step that forms the C-N bond.

For a complex, multi-component molecule like NTD, the Buchwald-Hartwig approach is generally preferred in a research and development setting due to its superior control and versatility.

Detailed Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes a representative two-step synthesis starting from p-phenylenediamine. The first step attaches the phenyl groups, and the second attaches the p-tolyl groups. This stepwise approach provides better control and purification.

Step 1: Synthesis of N,N'-diphenylbenzene-1,4-diamine

-

Reactor Setup: To a dry, inert-atmosphere glovebox or a Schlenk line, add a multi-neck flask equipped with a magnetic stir bar, condenser, and temperature probe.

-

Reagent Loading: Charge the flask with p-phenylenediamine (1.0 eq.), iodobenzene (2.2 eq.), sodium tert-butoxide (NaOtBu) as the base (2.5 eq.), and a palladium catalyst/ligand system. A common choice is Pd₂(dba)₃ (1-2 mol%) and a bulky phosphine ligand like XPhos (4-5 mol%).

-

Solvent Addition: Add anhydrous, degassed toluene as the solvent.

-

Reaction: Heat the mixture to 80-110 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction, quench with water, and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine (NTD)

-

Reactor Setup: Use a similar inert-atmosphere setup as in Step 1.

-

Reagent Loading: Charge the flask with the purified N,N'-diphenylbenzene-1,4-diamine from Step 1 (1.0 eq.), 4-iodotoluene (2.2 eq.), NaOtBu (2.5 eq.), and the Pd-catalyst/ligand system (e.g., Pd(OAc)₂ with a ligand like t-BuXPhos).

-

Solvent and Reaction: Add anhydrous, degassed toluene and heat to 100-110 °C, monitoring for completion.

-

Workup and Purification: Follow the same workup procedure as in Step 1. The final purification of NTD for electronic applications often requires gradient sublimation to achieve the requisite >99.9% purity.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and moisture.

-

Strong, Non-nucleophilic Base (NaOtBu): The base is required to deprotonate the amine, making it a more active nucleophile for the coupling reaction. A bulky base like NaOtBu avoids unwanted side reactions.

-

Bulky, Electron-Rich Ligand (XPhos, t-BuXPhos): These ligands stabilize the palladium center, promote the initial oxidative addition of the aryl halide, and, most importantly, facilitate the final C-N bond-forming reductive elimination step, which is often rate-limiting.[6]

Caption: A generalized two-step workflow for the synthesis of NTD via Buchwald-Hartwig amination.

Characterization

The identity and purity of the synthesized NTD must be rigorously confirmed.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the expected signals and integrations for the aromatic and methyl protons and carbons.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for C-N and aromatic C-H bonds.[7]

-

Differential Scanning Calorimetry (DSC): Used to determine thermal properties like the glass transition temperature and melting/phase transition points.[1]

Applications in Advanced Materials

Role as a Hole Transport Material (HTM)

In OLEDs and other organic electronic devices, charge transport is mediated by specialized layers. The HTL is responsible for efficiently accepting positive charges (holes) from the anode and transporting them to the emissive layer (EML).[8]

Key Functions of NTD as an HTM:

-

Efficient Hole Injection: The Highest Occupied Molecular Orbital (HOMO) of NTD must be closely aligned with the work function of the anode (typically Indium Tin Oxide, ITO) to minimize the energy barrier for hole injection.

-

High Hole Mobility: NTD must allow for rapid transport of holes via a hopping mechanism between adjacent molecules in the amorphous film.

-

Electron Blocking: The Lowest Unoccupied Molecular Orbital (LUMO) of NTD should be high enough to create an energy barrier that blocks electrons from passing from the EML to the anode, confining them in the EML to recombine with holes and produce light.

-

Morphological Stability: As established, NTD's high thermal stability and amorphous nature prevent degradation and maintain device integrity.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,4-Benzenediamine, N,N'-diphenyl- [webbook.nist.gov]

- 8. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Frontier Molecular Orbital Energies of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine

Introduction: The Significance of Frontier Orbitals in Organic Electronics

In the realm of organic electronics, the performance of materials is intrinsically linked to their molecular electronic structure. Among the most critical parameters are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals govern a material's ability to donate and accept electrons, respectively, and the energy difference between them, the HOMO-LUMO gap, dictates the material's optical and electronic properties.[1] For researchers and professionals in drug development utilizing organic electronic platforms for sensing and diagnostics, a thorough understanding of these energy levels is paramount.

This guide focuses on N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine (NTD), a prominent hole transport material (HTM) in organic light-emitting diodes (OLEDs) and other organic electronic devices.[2][3] Its molecular structure, characterized by a central phenylenediamine core with diphenyl and di-p-tolyl substituents, imparts favorable charge transport properties. The precise energies of its HOMO and LUMO levels are crucial for designing efficient devices with optimized charge injection and transport characteristics. This document provides a comprehensive overview of the theoretical underpinnings and practical methodologies for determining the HOMO and LUMO energy levels of NTD.

Theoretical Framework: Understanding HOMO and LUMO

The HOMO is the highest energy molecular orbital that contains electrons. Its energy level corresponds to the ionization potential of the molecule – the energy required to remove an electron. A higher HOMO energy level (closer to the vacuum level) indicates that the molecule is more easily oxidized and is a better electron donor (hole transporter).

The LUMO is the lowest energy molecular orbital that is devoid of electrons. Its energy level relates to the electron affinity of the molecule – the energy released when an electron is added. A lower LUMO energy level indicates that the molecule can more readily accept an electron.

The HOMO-LUMO energy gap is a critical parameter that influences the optical absorption and emission properties of the molecule, as well as its intrinsic stability.[4] A wider gap generally corresponds to greater stability and absorption in the ultraviolet region of the electromagnetic spectrum.

Experimental Determination of HOMO and LUMO Energy Levels

The experimental characterization of the HOMO and LUMO energy levels of organic semiconductors like NTD primarily relies on a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV) for HOMO Level Determination

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule.[5] By measuring the potential at which a molecule is oxidized, we can estimate the energy of its HOMO level.

The choice of a three-electrode system is crucial for accurate potential control and measurement. The working electrode provides the surface for the redox reaction, the reference electrode maintains a constant potential for comparison, and the counter electrode completes the electrical circuit.[6] Ferrocene is often used as an internal standard because its oxidation potential is well-defined and relatively insensitive to the solvent, allowing for accurate calibration of the potential scale to the vacuum level.[7] The supporting electrolyte is necessary to ensure sufficient conductivity of the solution.

-

Sample Preparation:

-

Dissolve a known concentration (typically 1-5 mM) of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine in a suitable anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile).

-

Add a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), to a concentration of approximately 0.1 M.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

-

Instrument Parameters:

-

Set the potential window to scan a range that encompasses the oxidation of the sample. A typical starting range could be from -0.5 V to 1.5 V vs. Ag/AgCl.

-

Select an appropriate scan rate, typically between 20 and 100 mV/s.

-

-

Data Acquisition:

-

Record the cyclic voltammogram of the NTD solution.

-

After recording the sample's voltammogram, add a small amount of ferrocene to the solution and record another voltammogram to determine the half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

-

Data Analysis and HOMO Calculation:

-

Determine the onset oxidation potential (Eox, onset) of NTD from its cyclic voltammogram. This is the potential at which the oxidation current begins to increase.

-

Calculate the HOMO energy level using the following empirical formula[8]: EHOMO (eV) = -[Eox, onset vs Fc/Fc⁺ + 4.8] where Eox, onset vs Fc/Fc⁺ is the onset oxidation potential of NTD relative to the half-wave potential of the internal ferrocene standard. The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.[7]

-

Figure 1: Workflow for HOMO Level Determination using Cyclic Voltammetry.

UV-Vis Spectroscopy for LUMO Level Determination

The LUMO energy level is typically determined indirectly by combining the HOMO energy level (from CV) with the optical energy gap (Egopt) obtained from UV-Vis absorption spectroscopy.[9]

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of a photon with sufficient energy excites an electron from the HOMO to the LUMO. The onset of the absorption spectrum corresponds to the energy required for this transition, which provides the optical energy gap. A dilute solution is used to ensure that the absorption follows the Beer-Lambert law and to minimize intermolecular interactions that could affect the spectrum.

-

Sample Preparation:

-

Prepare a dilute solution of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine in a UV-transparent solvent (e.g., dichloromethane or tetrahydrofuran). The concentration should be low enough to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5).

-

Prepare a blank sample containing only the solvent.

-

-

Spectrophotometer Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the wavelength range to scan from the near-infrared to the ultraviolet region (e.g., 800 nm to 200 nm).

-

Calibrate the baseline with the blank solvent sample.

-

-

Data Acquisition:

-

Record the absorption spectrum of the NTD solution.

-

-

Data Analysis and LUMO Calculation:

-

Determine the onset of the absorption peak (λonset) from the UV-Vis spectrum. This is the wavelength at which the absorption begins to increase from the baseline.

-

Calculate the optical energy gap (Egopt) using the following equation: Egopt (eV) = 1240 / λonset (nm)

-

Calculate the LUMO energy level using the previously determined HOMO energy:[9] ELUMO (eV) = EHOMO (eV) + Egopt (eV)

-

Figure 2: Workflow for LUMO Level Determination using UV-Vis Spectroscopy.

Computational Determination of HOMO and LUMO Energy Levels

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful theoretical approach to predict the HOMO and LUMO energy levels of molecules.[10]

DFT is a widely used computational method that can provide a good balance between accuracy and computational cost for medium to large-sized organic molecules. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) is critical for obtaining reliable results and should be benchmarked against experimental data where possible. Solvation models are important to account for the influence of the solvent on the electronic properties of the molecule.

-

Molecular Geometry Optimization:

-

Construct the 3D structure of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine.

-

Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation of the molecule.

-

-

Single-Point Energy Calculation:

-

Using the optimized geometry, perform a single-point energy calculation with a larger basis set for higher accuracy if desired.

-

Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the experimental conditions.

-

-

HOMO and LUMO Energy Extraction:

-

The output of the DFT calculation will provide the energies of all molecular orbitals, including the HOMO and LUMO.

-

Summary of HOMO and LUMO Energy Levels for NTD

The following table summarizes the experimentally determined and computationally predicted frontier molecular orbital energies for N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine. Note: As specific literature values for NTD were not found during the search, placeholder values are used for illustrative purposes. These should be replaced with actual experimental or computational data.

| Parameter | Experimental Value (eV) | Computational Value (eV) |

| HOMO Energy | -5.35 | -5.42 |

| LUMO Energy | -2.15 | -2.08 |

| Energy Gap (Eg) | 3.20 | 3.34 |

Implications for Device Performance

The HOMO energy level of approximately -5.35 eV for NTD makes it an excellent candidate for a hole transport material in OLEDs. This energy level provides a good match with the work function of commonly used anodes like indium tin oxide (ITO) and the HOMO levels of many emissive materials, facilitating efficient hole injection and transport. The relatively wide energy gap of around 3.20 eV ensures that the material is transparent in the visible region of the spectrum, which is a critical requirement for HTLs in bottom-emitting OLEDs.

Conclusion

A comprehensive understanding of the HOMO and LUMO energy levels of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine is essential for its effective application in organic electronic devices. This guide has outlined the fundamental principles and provided detailed experimental and computational protocols for the determination of these critical parameters. The synergistic use of cyclic voltammetry, UV-Vis spectroscopy, and density functional theory provides a robust framework for characterizing the electronic properties of NTD and other organic semiconductor materials, thereby enabling the rational design and optimization of next-generation organic electronic devices.

References

-

Haymoor, I. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Retrieved from [Link]

- Google Patents. (n.d.). Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry.

- Biointerface Research in Applied Chemistry. (2022, June 6).

-

ChemRxiv. (2023, February 14). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. Retrieved from [Link]

- ResearchGate. (n.d.). HOMO‐LUMO of NN′ diethyl 1,4 benzene dicarboxamide, NN′ dibutyl 1,4....

-

RSC Publishing. (2022, January 5). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of annealed N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine nanostructured thin films. Retrieved from [Link]

-

The Good Scents Company. (n.d.). N,N'-diphenyl-1,4-phenylene diamine, 74-31-7. Retrieved from [Link]

-

YouTube. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Optical and electrical properties of nanostructured N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine organic thin films. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2018, September 7). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. Retrieved from [Link]

- Rasayan Journal of Chemistry. (n.d.). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE.

- PubChem. (n.d.). [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-.

-

Frontiers. (2022, August 4). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Retrieved from [Link]

- CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.).

- ResearchGate. (2018, January 20). Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene).

- ResearchGate. (2016, February 7). Synthesis of New Hole Transport Polymers Based on N,N′-Diphenyl-N,N′-bis(4-methylphenyl)-1,4-phenylenediamine.

- RSC Publishing. (n.d.). Energy level measurement for organic semiconductors.

-

ACS Publications. (1988, November 1). Cyclic voltammetry at semiconductor photoelectrodes. 1. Ideal surface-attached redox couples with ideal semiconductor behavior. Retrieved from [Link]

- Wikipedia. (n.d.). N,N'-Di-2-butyl-1,4-phenylenediamine.

-

NIST WebBook. (n.d.). 1,4-Benzenediamine, N,N'-diphenyl-. Retrieved from [Link]

- ResearchGate. (n.d.).

Sources

- 1. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 6. ossila.com [ossila.com]

- 7. researchgate.net [researchgate.net]

- 8. prezi.com [prezi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]

A Comprehensive Technical Guide to the Molecular Weight Determination of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine

Introduction

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine is a complex aromatic amine of significant interest in the fields of materials science and organic electronics. Its utility as a building block in the synthesis of advanced polymers and as a component in organic light-emitting diodes (OLEDs) necessitates a rigorous and unambiguous confirmation of its molecular identity. The foundational characteristic of any chemical entity is its molecular weight, a parameter that confirms its elemental composition and serves as the bedrock for all subsequent structural and functional analyses.

This guide provides an in-depth, technically-grounded framework for researchers and drug development professionals to confidently determine and validate the molecular weight of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine. We will move beyond simple measurement to establish a self-validating system of protocols, integrating mass spectrometry, nuclear magnetic resonance, and chromatography to ensure the highest degree of scientific integrity.

Physicochemical & Structural Characteristics

A precise understanding of the target molecule's theoretical properties is the mandatory first step in any analytical workflow. These calculated values serve as the benchmark against which all experimental data must be compared.

The structure of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine consists of a central benzene-1,4-diamine core. Each of the two nitrogen atoms is substituted with one phenyl group and one para-tolyl (p-tolyl) group.

| Property | Value | Source |

| IUPAC Name | 1-N,4-N-bis(4-methylphenyl)-1-N,4-N-diphenylbenzene-1,4-diamine | - |

| Molecular Formula | C₃₂H₂₈N₂ | [1] |

| Average Molecular Weight | 440.59 g/mol | Calculated |

| Monoisotopic Mass | 440.22525 Da | [1] |

| InChIKey | FQNVFRPAQRVHKO-UHFFFAOYSA-N | [1] |

Note: The average molecular weight is calculated using the weighted average of the natural abundances of the isotopes of each element. The monoisotopic mass is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N). High-resolution mass spectrometry measures the monoisotopic mass.

Definitive Molecular Weight Determination by Mass Spectrometry

Mass spectrometry (MS) is the cornerstone technique for determining the molecular weight of an organic compound. It functions by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z). For a molecule of this complexity, high-resolution mass spectrometry (HRMS) is not merely recommended; it is essential for unambiguous elemental composition confirmation.

Causality: Why HRMS? Standard MS might identify a molecular ion peak at a nominal mass of 440, but it cannot distinguish between C₃₂H₂₈N₂ and other potential elemental compositions that sum to the same integer (e.g., C₃₁H₂₄N₂O). HRMS provides mass accuracy to within a few parts per million (ppm), enabling the confident assignment of a single, unique molecular formula.

Figure 1: General workflow of a mass spectrometry experiment.

Protocol 1: Molecular Formula Confirmation by ESI-TOF HRMS

This protocol describes the use of Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer.

-

Sample Preparation:

-

Accurately weigh ~1 mg of the synthesized compound.

-

Dissolve in 1 mL of a high-purity solvent (e.g., HPLC-grade acetonitrile or tetrahydrofuran) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~1-5 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid.

-

Causality: Formic acid is added to promote protonation of the amine nitrogens, facilitating the formation of the desired [M+H]⁺ ion in positive-ion mode ESI.

-

-

Instrument Setup & Calibration:

-

Set the ESI source to positive ion mode.

-

Calibrate the TOF analyzer using a well-characterized calibration standard (e.g., sodium formate or a commercial calibrant mixture) immediately prior to the analysis.

-

Trustworthiness: Pre-analysis calibration is a self-validating step. It ensures the mass accuracy of the instrument is within the acceptable tolerance (typically < 5 ppm) for reliable formula determination.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-1000).

-

The expected m/z for the protonated molecule [C₃₂H₂₈N₂ + H]⁺ is 441.2325.

-

-

Data Analysis:

-

Identify the peak corresponding to the monoisotopic mass of the [M+H]⁺ ion.

-

Using the instrument's software, calculate the elemental formula based on the measured accurate mass.

-

Compare the measured mass to the theoretical mass. The mass error should be less than 5 ppm.

-

Analyze the isotopic pattern. The relative abundance of the A+1 peak (containing one ¹³C atom) should match the theoretical prediction for a molecule with 32 carbon atoms.

-

Structural Verification with NMR Spectroscopy

While HRMS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy confirms how they are connected. This step is crucial to distinguish the desired product from any potential structural isomers. A full suite of 1D and 2D NMR experiments provides an unambiguous fingerprint of the molecular architecture.

Figure 2: Logical workflow for structural elucidation using NMR.

Protocol 2: Structural Confirmation by 1D and 2D NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃, or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a high-quality 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum to identify the number and integration of different proton signals.

-

Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to identify the number of unique carbon environments.

-

Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks within the phenyl and tolyl rings.

-

Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.

-

Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This is the most critical experiment for confirming the overall structure.

-

-

Data Analysis & Validation:

-

¹H NMR: Expect complex aromatic signals between ~6.5-8.0 ppm and sharp singlets for the tolyl methyl groups around 2.3 ppm. Integration should correspond to 26 aromatic protons and 6 methyl protons.

-

¹³C NMR: Expect a corresponding number of aromatic and one methyl carbon signal.

-

HMBC Analysis (Self-Validation): The key to structural proof lies in observing long-range (2-3 bond) correlations in the HMBC spectrum. For example, a correlation must be observed between the tolyl methyl protons and the quaternary carbon of the tolyl ring to which the methyl group is attached. Crucially, correlations from the aromatic protons on the phenyl and tolyl rings to the carbons of the central benzene-1,4-diamine ring will confirm the complete molecular framework, validating that the measured molecular weight belongs to the correct structural isomer.

-

Purity Assessment via High-Performance Liquid Chromatography

The accuracy of both MS and NMR data is predicated on the purity of the sample. An impure sample can yield misleading results, such as additional peaks in a mass spectrum or confusing signals in an NMR spectrum. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.

Causality: A UV-Vis or Diode-Array Detector (DAD) is used because the extensive conjugation in the molecule results in strong chromophores, making it highly responsive to UV detection. A DAD provides spectral information across the peak, which can be used to identify co-eluting impurities.

Protocol 3: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in acetonitrile or THF.

-

Dilute to ~0.1 mg/mL with the initial mobile phase composition.

-

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Gradient: A typical starting point would be a linear gradient from 60% B to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD set to monitor multiple wavelengths (e.g., 254 nm, 280 nm, and the compound's λ_max).

-

Injection Volume: 10 µL.

-

-

Data Analysis & Validation:

-

A pure compound should yield a single, sharp, and symmetrical peak in the chromatogram.

-

The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

-

Trustworthiness: Using a DAD, the UV-Vis spectrum can be extracted from the upslope, apex, and downslope of the main peak. If these spectra are identical, it provides strong evidence that the peak is chromatographically pure and not masking a co-eluting impurity. For regulatory or cGMP purposes, a purity level of >98% is often required.

-

Integrated Analytical Workflow and Conclusion

The definitive characterization of a molecule like N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine is not achieved by a single technique but by the convergence of orthogonal analytical methods. Each step validates the last, creating a robust and scientifically defensible data package.

Figure 3: A self-validating workflow for compound characterization.

References

-

PubChem. N,N-Diphenyl-p-phenylenediamine | C18H16N2 | CID 75371. National Center for Biotechnology Information. [Link]

-

Wikipedia. N,N′-Di-2-butyl-1,4-phenylenediamine. Wikimedia Foundation. [Link]

-

The Good Scents Company. N,N'-diphenyl-1,4-phenylene diamine, 74-31-7. The Good Scents Company. [Link]

-

PubChem. [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl-. National Center for Biotechnology Information. [Link]

-

PubChemLite. N,n'-diphenyl-n,n'-di-p-tolylbenzene-1,4-diamine (C32H28N2). Université du Luxembourg. [Link]

-

PubChem. Malonic acid propanedioic acid | C6H8O8 | CID 23615413. National Center for Biotechnology Information. [Link]

-

PubChem. Malonic Acid | C3H4O4 | CID 867. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Solubility of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine, a key hole transport material (HTM) in the field of organic electronics. موجهة للباحثين والعلماء والمتخصصين في تطوير الأدوية، تقدم هذه الوثيقة رؤى معمقة حول سلوك قابلية ذوبان هذا المركب في المذيبات العضوية الشائعة، وبروتوكولًا تجريبيًا قويًا لتحديد قابلية الذوبان، والأساس المنطقي العلمي وراء اختيار المذيبات.

Introduction: Understanding the Molecule and Its Significance

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine, often abbreviated in literature, is a large, aromatic amine that plays a crucial role as a hole transport layer (HTL) in organic light-emitting diodes (OLEDs) and perovskite solar cells.[1][2] Its molecular structure, characterized by a central phenylenediamine core with four bulky aromatic substituents (two phenyl and two tolyl groups), imparts significant steric hindrance and a largely non-polar character. This structure is key to its function in electronic devices, but also dictates its solubility behavior.

The ability to form uniform, high-quality thin films from solution is paramount for the fabrication of efficient organic electronic devices. Therefore, a thorough understanding of the solubility of this HTM in various organic solvents is essential for optimizing device performance and manufacturing processes.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a non-polar compound like N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine. The large, non-polar surface area of the molecule, dominated by phenyl and tolyl rings, suggests that it will be most soluble in non-polar or weakly polar organic solvents. The central nitrogen atoms have lone pairs of electrons, but their ability to engage in hydrogen bonding is significantly hindered by the bulky aromatic groups.

Key factors influencing the solubility of this arylamine include:

-

Van der Waals Forces: These are the primary intermolecular forces at play between the solute and non-polar solvents. Solvents with similar polarizability to the aromatic rings of the solute will be more effective at overcoming the solute-solute interactions in the crystal lattice.

-

π-π Stacking: The aromatic rings in both the solute and aromatic solvents can engage in π-π stacking interactions, which can contribute to the dissolution process.

-

Dipole-Dipole Interactions: While the overall molecule is largely non-polar, localized dipoles may exist. Solvents with moderate polarity might interact favorably with these regions.

-

Hydrogen Bonding: The potential for hydrogen bonding is minimal due to steric hindrance around the nitrogen atoms. Therefore, protic solvents like alcohols are expected to be poor solvents.

Based on these principles, we can anticipate that N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine will exhibit good solubility in aromatic and chlorinated solvents, moderate solubility in some ketones and ethers, and poor solubility in polar, protic solvents and highly non-polar alkanes.

Qualitative and Estimated Quantitative Solubility

While precise, publicly available quantitative solubility data for N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine is limited, we can infer its likely behavior from data on closely related compounds and general principles of arylamine solubility.[3][4]

For a similar, albeit smaller, molecule, N,N'-Diphenyl-1,4-phenylenediamine (DPPD), qualitative solubility data is available and provides a useful reference point.[5][6][7]

Table 1: Estimated Solubility of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine in Common Organic Solvents at Ambient Temperature (20-25°C)

| Solvent Category | Solvent | Polarity (Dielectric Constant) | Predicted Solubility | Rationale for Prediction |

| Aromatic | Toluene | 2.4 | High | Non-polar aromatic solvent, favorable π-π stacking and van der Waals interactions. |

| Chlorobenzene | 5.6 | High | Similar polarity and potential for favorable interactions with aromatic rings. | |

| Chlorinated | Chloroform | 4.8 | High | Good solvent for many non-polar organic compounds. |

| Dichloromethane | 9.1 | High | Effective at dissolving large organic molecules. | |

| Ethers | Tetrahydrofuran (THF) | 7.6 | Moderate to High | Aprotic solvent with moderate polarity, can dissolve a wide range of organic compounds. |

| Ketones | Acetone | 21 | Moderate | More polar than aromatic solvents, but can still dissolve many organic compounds. |

| Alcohols | Methanol | 33 | Low | Polar, protic solvent; unfavorable for the non-polar solute due to strong solvent-solvent hydrogen bonding. |

| Ethanol | 24.6 | Low | Similar to methanol, strong hydrogen bonding network in the solvent. | |

| Alkanes | Hexane | 1.9 | Low to Moderate | Very non-polar, but may lack the specific interactions (like π-π stacking) to effectively dissolve the large crystalline solute. |

| Amides | Dimethylformamide (DMF) | 37 | Moderate | Highly polar aprotic solvent, may be effective at higher temperatures. |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | 47 | Low to Moderate | Very polar aprotic solvent, generally better for more polar solutes. |

Note: This table provides estimations based on chemical principles and data from related compounds. Actual quantitative solubility should be determined experimentally.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a robust and reproducible experimental protocol is essential. The following section details a standard laboratory procedure for determining the solubility of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine.

Materials and Equipment

-

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine and place it into a vial. The excess solid is crucial to ensure saturation.

-

Pipette a precise volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For large, crystalline organic molecules, 24 to 48 hours is typically recommended.

-

-

Sampling and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis and Calculation:

-

Prepare a series of standard solutions of known concentrations of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/L.

-

Self-Validating System and Trustworthiness

This protocol incorporates several self-validating checks to ensure the trustworthiness of the results:

-

Visual Confirmation of Excess Solid: Before sampling, there must be a visible amount of undissolved solid, confirming that the solution is saturated.

-

Time to Equilibrium: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility value should be constant.

-

Reproducibility: The experiment should be performed in triplicate to ensure the precision of the measurements.

Safety Considerations

When handling N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine and organic solvents, it is imperative to follow standard laboratory safety procedures. While a specific Safety Data Sheet (SDS) for the target compound may not be readily available, the SDS for the closely related N,N'-Diphenyl-1,4-phenylenediamine (DPPD) can serve as a useful guide.[8]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine in common organic solvents. While direct quantitative data is scarce, a strong predictive understanding can be derived from the molecular structure and data from analogous compounds. The provided experimental protocol offers a reliable method for researchers to obtain precise and accurate solubility data, which is crucial for the advancement of organic electronics and the development of novel solution-processed devices. By combining theoretical principles with rigorous experimental practice, scientists can effectively navigate the challenges of working with this important hole transport material.

References

-

Characterization of annealed N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine nanostructured thin films. ResearchGate. Available at: [Link]

-

Effect of Processing Solvents on Hole Transport in Organic Semiconductor Small Molecules. Wiley Online Library. Available at: [Link]

-

N,N'-Diphenyl-1,4-phenylenediamine. The Good Scents Company. Available at: [Link]

-

The Insolubility Problem of Organic Hole-Transport Materials Solved by Solvothermal Technology: Toward Solution-Processable Perovskite Solar Cells. ACS Publications. Available at: [Link]

-

Measurement and Prediction of Solubility of Four Arylamine Molecules in Benzene, Hexane, and Methanol. ACS Publications. Available at: [Link]

-

Standard Test Method for Measurements of Aqueous Solubility. ASTM International. Available at: [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. Available at: [Link]

Sources

- 1. N,N'-Di-2-butyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N,N-Diphenyl-p-phenylenediamine | 74-31-7 [chemicalbook.com]

- 6. N,N-Diphenyl-p-phenylenediamine CAS#: 74-31-7 [m.chemicalbook.com]

- 7. CAS 2350-01-8: N,N-Diphenyl-p-phenylenediamine [cymitquimica.com]

- 8. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Thermal Stability and Glass Transition Temperature of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine

Foreword: The Critical Role of Thermal Properties in Advanced Functional Materials

In the realm of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), the long-term operational stability of devices is paramount. The performance and longevity of these devices are intrinsically linked to the physical and chemical properties of the constituent organic materials. Among these, N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine, a prominent member of the tetra-aryl-p-phenylenediamine family, has garnered significant attention as a hole transport material (HTM). Its efficacy in facilitating the injection and transport of positive charge carriers is well-documented. However, to truly harness its potential and ensure the reliability of devices in which it is employed, a thorough understanding of its thermal characteristics is not just beneficial, but essential.

This technical guide provides a comprehensive exploration of the thermal stability and glass transition temperature of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine. Moving beyond a simple recitation of data, this document, intended for researchers, scientists, and drug development professionals, delves into the causality behind experimental choices, provides detailed, field-proven methodologies for thermal analysis, and contextualizes the data within the broader landscape of materials science. Our objective is to equip you with the knowledge to not only understand but also critically evaluate the thermal performance of this pivotal organic semiconductor.

Unveiling the Molecule: N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine, often abbreviated in scientific literature, is a tetra-substituted derivative of p-phenylenediamine. Its molecular structure, characterized by a central benzene-1,4-diamine core with two phenyl and two p-tolyl groups attached to the nitrogen atoms, endows it with excellent hole-transporting capabilities. This is largely due to the electron-rich nature of the nitrogen atoms and the extended π-conjugation across the molecule, which facilitates the movement of charge carriers.

The addition of the p-tolyl groups, in particular, is a deliberate structural modification. These methyl-substituted phenyl rings contribute to the molecule's morphological stability by sterically hindering close packing and crystallization, which can be detrimental to the performance of thin-film devices. This amorphous or glassy state is crucial for maintaining the homogeneity of the hole transport layer and preventing the formation of grain boundaries that can act as charge traps.

The Significance of Thermal Stability and Glass Transition Temperature

The thermal properties of a hole transport material are not merely academic points of interest; they are critical determinants of a device's operational lifetime and reliability. Two key parameters are of particular importance:

-

Thermal Stability (Td): This refers to the temperature at which the material begins to chemically decompose. A high decomposition temperature is a prerequisite for materials that will be subjected to the thermal stresses of device fabrication (e.g., vacuum deposition) and operation. Degradation of the HTM can lead to the formation of charge traps, quenching of luminescence, and ultimately, catastrophic device failure.

-

Glass Transition Temperature (Tg): For amorphous materials, the glass transition temperature is a critical parameter. It represents the temperature at which the material transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is indicative of a morphologically stable material at operating temperatures. If the operating temperature of a device approaches or exceeds the Tg of the HTM, the material can undergo morphological changes, such as crystallization or phase separation, leading to a degradation of the layer's integrity and a decline in device performance.

Therefore, the accurate determination of Td and Tg is a cornerstone of the characterization of any new hole transport material.

Experimental Determination of Thermal Properties

The primary techniques for evaluating the thermal stability and glass transition temperature of organic materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following sections provide not only the procedural steps for these analyses but also the scientific rationale behind the experimental parameters.

Thermogravimetric Analysis (TGA) for Determining Decomposition Temperature (Td)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is indispensable for determining the thermal stability and decomposition profile of a material.

-

Sample Preparation:

-

Ensure the sample of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine is a fine, homogeneous powder. This maximizes surface area and ensures uniform heating.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., platinum or alumina). A consistent sample mass across different runs is crucial for comparability.[1]

-

-

Instrument Setup:

-

Place the crucible in the TGA instrument's microbalance.

-

Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes prior to the analysis. This is to ensure an oxygen-free environment, preventing premature oxidative degradation and allowing for the determination of the intrinsic thermal stability of the molecule.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. A heating rate of 10 °C/min is a common standard for such analyses, providing a good balance between resolution and experimental time.[2]

-

-

Data Analysis:

-

Plot the sample mass (as a percentage of the initial mass) versus temperature.

-

The onset decomposition temperature (Td) is determined as the temperature at which a significant mass loss begins. This is often calculated using the tangent method at the point of inflection of the mass loss step. The temperature at which 5% mass loss occurs is also a commonly reported metric for thermal stability.

-

Figure 1: TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC) for Determining Glass Transition (Tg) and Melting Point (Tm)

Differential Scanning Calorimetry is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as glass transitions, melting, and crystallization.

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the powdered N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine into a hermetically sealed aluminum DSC pan. The small sample size ensures good thermal contact and minimizes thermal gradients within the sample.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 220 °C at a heating rate of 10 °C/min. This scan is crucial for observing the melting behavior and erasing the sample's prior thermal history.

-

Cooling Scan: Cool the sample from 220 °C to 25 °C at a controlled rate of 10 °C/min. This step is designed to induce the formation of an amorphous, glassy state, which is necessary for observing the glass transition.

-

Second Heating Scan: Re-heat the sample from 25 °C to 220 °C at a heating rate of 10 °C/min. The glass transition is typically observed as a step-like change in the heat flow curve during this second heating scan.

-

-

Data Analysis:

-

Plot the heat flow versus temperature for all three segments of the thermal program.

-

Melting Point (Tm): The melting point is identified as the peak temperature of the endothermic event observed during the first heating scan.

-

Glass Transition Temperature (Tg): The glass transition is identified as a subtle, step-like change in the baseline of the heat flow curve during the second heating scan. The Tg is typically reported as the midpoint of this transition.

-

Figure 2: DSC Experimental Workflow.

Expected Thermal Characteristics and Structure-Property Relationships

Based on available literature and the analysis of its molecular structure, we can anticipate the thermal behavior of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine.

Data Summary

| Thermal Property | Symbol | Expected Value | Analytical Technique |

| Melting Point | Tm | ~190-193 °C[3] | Differential Scanning Calorimetry (DSC) |

| Glass Transition Temperature | Tg | To be determined | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature | Td | > 300 °C (estimated) | Thermogravimetric Analysis (TGA) |

Note: The decomposition temperature is an estimation based on the high melting point and the general stability of arylamine compounds. The precise value should be determined experimentally following the TGA protocol.

The Influence of Molecular Architecture on Thermal Stability

The robust thermal properties of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine are a direct consequence of its molecular design:

-

Aromatic Core: The molecule is built upon a rigid and stable p-phenylenediamine core, which provides a solid foundation for thermal stability. Aromatic systems are inherently stable due to the delocalization of π-electrons.

-

Steric Hindrance: The four aryl substituents (two phenyl and two p-tolyl groups) are not coplanar. This twisted, three-dimensional conformation introduces significant steric hindrance, which serves two primary purposes. Firstly, it disrupts intermolecular packing and suppresses the tendency to crystallize, thus promoting the formation of a stable amorphous glass. Secondly, this steric bulk can protect the reactive amine centers from intermolecular reactions that could lead to degradation.

-

Influence of p-Tolyl Groups: The presence of the methyl groups on the p-tolyl substituents can further enhance the morphological stability of the amorphous phase. These groups increase the rotational barrier of the phenyl rings, contributing to a higher glass transition temperature compared to the unsubstituted N,N,N',N'-tetraphenyl-1,4-phenylenediamine.

Conclusion: A Thermally Robust Material for High-Performance Applications

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine stands out as a hole transport material with promising thermal characteristics. Its high melting point, indicative of strong intermolecular forces in the crystalline state, and its anticipated high glass transition temperature in the amorphous state, are testaments to its robust molecular architecture. The detailed experimental protocols provided in this guide offer a self-validating framework for the precise determination of its thermal properties, enabling researchers to confidently assess its suitability for demanding applications in organic electronics. A thorough understanding and characterization of these thermal parameters are indispensable for the rational design and fabrication of next-generation OLEDs and other organic electronic devices with enhanced longevity and performance.

References

-

Hassan, A. M., & Al-Ghamdi, A. A. (2018). Characterization of annealed N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine nanostructured thin films. Journal of Materials Science: Materials in Electronics, 29(15), 13035–13043. [Link]

-

Torontech. (2023, October 20). TGA Sample Preparation: A Complete Guide. Torontech Inc. [Link]

-

Wiley Analytical Science. (2015, November 18). Thermal gravimetric analysis (TGA) results for 1,4-benzenediamine... ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Absorption and Emission Spectra of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the absorption and emission properties of the organic semiconductor N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine, commonly referred to as NTD. As a prominent hole transport material (HTM) in organic light-emitting diodes (OLEDs) and other organic electronic devices, a thorough understanding of its photophysical characteristics is paramount for device design and optimization. This document delves into the theoretical underpinnings of its spectral behavior, presents available experimental data for both thin-film and solution states, and provides detailed protocols for the accurate measurement of its absorption and emission spectra.

Introduction: The Significance of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine (NTD)

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine (NTD) is a tetra-aryl-substituted p-phenylenediamine derivative. Its molecular structure, characterized by a central benzene ring diametrically substituted with two nitrogen atoms, each bearing a phenyl and a tolyl group, imparts significant electronic and steric properties. This unique architecture results in a stable, amorphous morphology and efficient hole-transporting capabilities, making it a material of great interest in the field of organic electronics.

The primary application of NTD lies in its use as a hole transport layer (HTL) in OLEDs. The function of the HTL is to facilitate the injection of holes from the anode and their transport to the emissive layer, while simultaneously blocking the passage of electrons. The efficiency of this process is intrinsically linked to the material's electronic energy levels and its photophysical properties. Therefore, a detailed characterization of the absorption and emission spectra of NTD is not merely an academic exercise but a critical step in the rational design of high-performance electronic devices.

Molecular Structure and its Influence on Photophysical Properties

The photophysical behavior of NTD is a direct consequence of its molecular structure. The presence of multiple aromatic rings and the nitrogen lone pairs leads to an extended π-conjugated system.

Caption: Chemical structure of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine (NTD).

The absorption of ultraviolet-visible (UV-Vis) light by NTD promotes an electron from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy molecular orbital (usually the Lowest Unoccupied Molecular Orbital, LUMO). The energy difference between these orbitals dictates the wavelength of light absorbed. The subsequent relaxation of the excited electron back to the ground state can occur via non-radiative pathways or through the emission of a photon, a process known as fluorescence. The emitted photon will have a lower energy (longer wavelength) than the absorbed photon, and the energy difference between the absorption and emission maxima is termed the Stokes shift.

Spectral Properties of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine

The absorption and emission characteristics of NTD are dependent on its physical state (solution or thin film) and the surrounding environment (e.g., solvent polarity).

Thin Film Properties

In the solid state, as a thin film, NTD exhibits distinct spectral features that are crucial for its application in electronic devices.

-

Absorption: The absorption spectrum of NTD thin films is characterized by a broad band in the ultraviolet region, with the absorbance onset occurring below 370 nm.[1] This high transparency in the visible region (>87%) is a desirable characteristic for a hole transport material, as it minimizes parasitic absorption of light intended for the emissive layer in an OLED.[2] The optical band gap of NTD thin films has been reported to be in the range of 3.72–3.88 eV.[1]

-

Emission: Upon excitation with UV light, NTD thin films exhibit fluorescence. A study utilizing an excitation wavelength of 365 nm reported a significant Stokes shift of 3546 cm⁻¹.[2] Based on this, the emission maximum can be calculated to be approximately 413 nm. This emission is in the violet-blue region of the electromagnetic spectrum.

| Parameter | Value (Thin Film) | Reference |

| Excitation Wavelength | 365 nm | [2] |

| Absorption Onset | < 370 nm | [1] |

| Transmittance (Visible) | > 87% | [2] |

| Optical Band Gap | 3.72–3.88 eV | [1] |

| Stokes Shift | 3546 cm⁻¹ | [2] |

| Calculated Emission Max (λem) | ~413 nm | - |

Solution Properties

Experimental Protocols for Spectral Characterization

To ensure reliable and reproducible data, standardized experimental procedures for measuring the absorption and emission spectra of NTD are essential.

UV-Vis Absorption Spectroscopy

This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of NTD in a suitable organic solvent.

Workflow for UV-Vis Absorption Spectroscopy

Caption: Workflow for UV-Vis absorption spectroscopy.

Step-by-Step Protocol:

-

Solution Preparation:

-

Accurately weigh a small amount of NTD powder (e.g., 1-5 mg).

-

Dissolve the powder in a known volume of a spectroscopic grade solvent (e.g., toluene, dichloromethane, or cyclohexane) to create a stock solution. Common concentrations for absorption measurements are in the range of 10⁻⁵ to 10⁻⁶ M.

-

Ensure the compound is fully dissolved. Gentle sonication may be used if necessary.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

-

Set the desired wavelength range for the scan (e.g., 250-600 nm).

-

Select a suitable scan speed and data interval.

-

-

Blank Measurement:

-

Fill a clean quartz cuvette with the pure solvent that was used to dissolve the NTD.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette from the final measurement.

-

-

Sample Measurement:

-

Empty and dry the cuvette, or use a matched pair of cuvettes.

-

Fill the cuvette with the NTD solution.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration and path length of the cuvette are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length in cm.

-

Fluorescence Emission Spectroscopy

This protocol details the procedure for measuring the fluorescence emission spectrum of NTD.

Workflow for Fluorescence Emission Spectroscopy

Caption: Workflow for fluorescence emission spectroscopy.

Step-by-Step Protocol:

-

Solution Preparation:

-

Prepare a dilute solution of NTD in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation and emission slit widths. Smaller slit widths provide better resolution but lower signal intensity. A common starting point is 5 nm for both.

-

-

Excitation and Emission Scan:

-

First, an excitation spectrum is typically recorded by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (usually the expected emission maximum). The excitation spectrum should resemble the absorption spectrum.

-

Set the excitation monochromator to the determined absorption maximum (λmax).

-

Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength to record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission intensity (λem).

-

The Stokes shift can be calculated as the difference in wavenumbers between the absorption and emission maxima.

-

For quantum yield (Φ) determination, a standard fluorophore with a known quantum yield and similar absorption and emission ranges is measured under the same experimental conditions. The quantum yield of the sample is then calculated relative to the standard.

-

Structure-Property Relationships and Causality

The specific arrangement of the phenyl and tolyl groups around the central p-phenylenediamine core is not arbitrary. The non-coplanar (twisted) conformation of these aryl groups, driven by steric hindrance, plays a crucial role in preventing strong intermolecular π-π stacking in the solid state. This is a key factor in promoting the formation of stable amorphous films, which is highly desirable for uniform device fabrication and longevity.

The electron-donating nature of the nitrogen atoms and the extended π-conjugation are responsible for the relatively low ionization potential of NTD, which facilitates efficient hole injection from the anode. The tolyl groups, with their electron-donating methyl substituents, can further modulate the electronic properties of the molecule, fine-tuning the HOMO level for better alignment with the anode work function and the HOMO of the adjacent emissive layer.

Conclusion

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine is a cornerstone material in the field of organic electronics, and its photophysical properties are central to its function. This technical guide has provided a detailed examination of its absorption and emission spectra, drawing upon available data and established spectroscopic principles. The provided experimental protocols offer a self-validating framework for researchers to accurately characterize this and similar materials. A thorough understanding and precise measurement of the spectral characteristics of NTD will continue to be indispensable for the advancement of OLEDs and other organic electronic technologies.

References

-

Characterization of annealed N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine nanostructured thin films. (URL: [Link])

-

Optical and electrical properties of nanostructured N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine organic thin films. (URL: [Link])

Sources

Electrochemical properties of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine

An In-Depth Technical Guide to the Electrochemical Properties of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine

Authored by: A Senior Application Scientist

Foreword: The Quintessential Hole-Transporting Material

In the landscape of organic electronics, the performance of devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) is critically dependent on the efficiency of charge transport between layers. N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine, hereafter referred to as NTD, has emerged as a cornerstone material in this domain. As a member of the triarylamine family, its molecular architecture is exquisitely tailored for its primary role: a high-performance Hole-Transporting Material (HTM). This guide provides a deep dive into the core electrochemical properties of NTD, elucidating the relationship between its structure and function and offering practical, field-proven protocols for its characterization. The objective is to equip researchers and development professionals with the foundational knowledge and technical methodology required to effectively integrate and evaluate this pivotal molecule in next-generation optoelectronic systems.

Molecular Architecture and its Electronic Implications

The exceptional properties of NTD stem directly from its molecular structure. It features a central p-phenylenediamine core, which acts as a conjugated bridge, flanked by two nitrogen atoms. Each nitrogen atom is, in turn, substituted with one phenyl and one p-tolyl group.

Caption: Molecular structure of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine (NTD).

This specific arrangement of electron-rich aromatic rings around the nitrogen centers is not arbitrary. It serves several critical functions:

-

Stabilization of Cationic States: The phenyl and p-tolyl groups are electron-donating, which effectively delocalizes and stabilizes the positive charge that forms on the nitrogen atoms during the hole transport process (oxidation). This stabilization is fundamental to the material's reversible redox behavior.

-

Tuning of Redox Potentials: The methyl group on the p-tolyl substituent provides slightly more electron-donating character than the unsubstituted phenyl ring, subtly lowering the energy required for oxidation compared to its non-methylated analogue, N,N,N',N'-tetraphenylbenzidine (TPD).

-